4-({[(6-{2-[(2-Methylpropanoyl)amino]phenyl}-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzamide
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Overview
Description
4-({[(6-{2-[(2-Methylpropanoyl)amino]phenyl}-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazine ring, a sulfanyl group, and a benzamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(6-{2-[(2-Methylpropanoyl)amino]phenyl}-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzamide involves multiple steps, including the formation of the triazine ring, the introduction of the sulfanyl group, and the coupling with benzamide. Common synthetic routes may involve:
Formation of the Triazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Sulfanyl Group: This step may involve the use of thiol reagents and specific catalysts to ensure the correct attachment of the sulfanyl group.
Coupling with Benzamide: The final step involves coupling the intermediate with benzamide under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-({[(6-{2-[(2-Methylpropanoyl)amino]phenyl}-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents or nucleophiles under controlled temperature and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 4-({[(6-{2-[(2-Methylpropanoyl)amino]phenyl}-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-({[(6-{2-[(2-Methylpropanoyl)amino]phenyl}-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoic acid
- 4-({[(6-{2-[(2-Methylpropanoyl)amino]phenyl}-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzylamine
Uniqueness
The uniqueness of 4-({[(6-{2-[(2-Methylpropanoyl)amino]phenyl}-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzamide lies in its specific structural features, such as the combination of the triazine ring, sulfanyl group, and benzamide moiety. These features confer unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H22N6O4S |
---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
4-[[2-[[6-[2-(2-methylpropanoylamino)phenyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetyl]amino]benzamide |
InChI |
InChI=1S/C22H22N6O4S/c1-12(2)20(31)25-16-6-4-3-5-15(16)18-21(32)26-22(28-27-18)33-11-17(29)24-14-9-7-13(8-10-14)19(23)30/h3-10,12H,11H2,1-2H3,(H2,23,30)(H,24,29)(H,25,31)(H,26,28,32) |
InChI Key |
ISTKKQZXMUXOBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC=C1C2=NN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
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